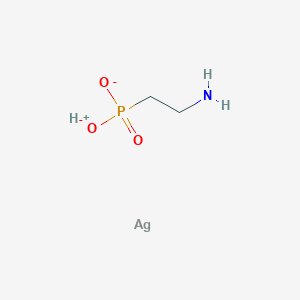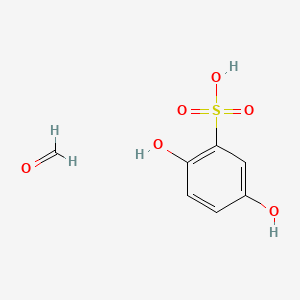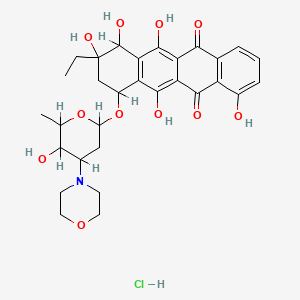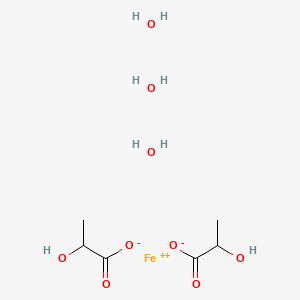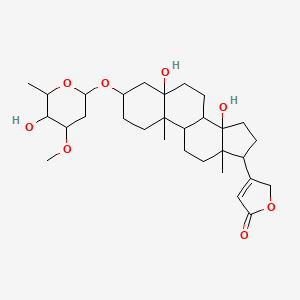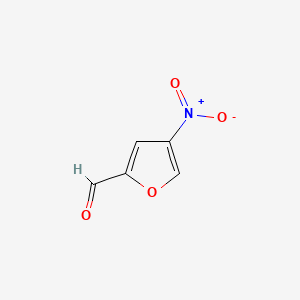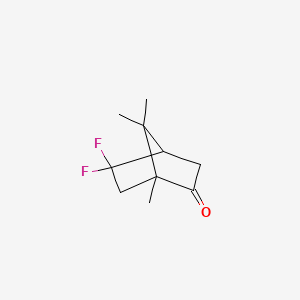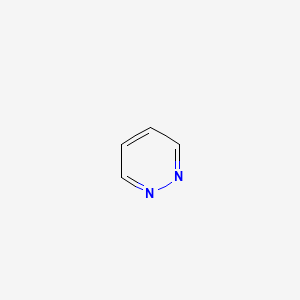
Pyridazine
Übersicht
Beschreibung
Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines . In the course of his classic investigation on the Fischer indole synthesis, Emil Fischer prepared the first pyridazine via the condensation of phenylhydrazine and levulinic acid .
Molecular Structure Analysis
A comprehensive theoretical analysis of the electronic structure, reactivity, and ligand properties of various types of carbenes derived from pyridine and diazines (pyridazine, pyrimidine, and pyrazine) was performed . The crystal structures of the pyridazine compounds feature the central pyridazine ring containing the pendant functional group at the fourth position .
Chemical Reactions Analysis
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . A comprehensive theoretical analysis of the electronic structure, reactivity, and ligand properties of various types of carbenes derived from pyridine and diazines (pyridazine, pyrimidine, and pyrazine) was performed .
Physical And Chemical Properties Analysis
Pyridazine is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine . It has advantageous physicochemical properties .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Medicinal Chemistry
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry . They have been used in the development of drugs with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer activity .
Optoelectronics
Pyridazine derivatives have shown potential in optoelectronics, particularly as fluorescent materials and sensors . They have been used in the development of organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs) .
Enzyme Inhibition
Some pyridazine derivatives are more selective inhibitors of the enzymes such as cGMP phospho di-esterase (PDE), aldose reductase (Zopolrestat), and are also used in the prevention of retinopathy, neuropathy, and cataract formation in diabetes .
[3 + n] Cycloaddition Reactions
[3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings . Pyridazine derivatives have been used in these reactions to create new compounds of potential interest in medicinal chemistry and optoelectronics .
Antimicrobial and Anticancer Activities
Pyridazine derivatives have shown antimicrobial and anticancer activities . They have been used in the development of drugs with these specific biological activities .
Cardiovascular Activity
Pyridazine derivatives have shown potential in the treatment of cardiovascular diseases . They have been used in the development of drugs with cardiovascular activity .
Anti-AIDS Activity
Pyridazine derivatives have shown potential in the treatment of AIDS . They have been used in the development of drugs with anti-AIDS activity .
Safety And Hazards
Zukünftige Richtungen
The pyridazine structure is a popular pharmacophore which is found within a number of herbicides such as credazine, pyridafol, and pyridate . It is also found within the structure of several drugs such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine . This suggests that pyridazine is a promising drug-like scaffold .
Eigenschaften
IUPAC Name |
pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMFSQRYOILNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95109-07-2 | |
| Record name | Polypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95109-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059777 | |
| Record name | Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine | |
CAS RN |
289-80-5 | |
| Record name | Pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449GLA0653 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Several methods have been developed for pyridazine synthesis:
- Hofmann Reaction: This reaction can be employed on pyridazine dicarboxamides to generate pyrimido[4,5-c]pyridazines and pyrimido[5,4-c]pyridazines. []
- Reissert Reaction: This approach utilizes 4-aminopyridazine-2-oxides as starting materials to yield key intermediates like 4-aminopyridazine-3-carboxamide and 4-amino-3-cyanopyridazine, essential for constructing the pyrimido[5,4-c]pyridazine ring system. []
- Cyclization Reactions: Condensing hydrazines with various reagents like diethyl acetylenedicarboxylate, diketones, or dicarboxylic acid derivatives offers versatile pathways to diversely substituted pyridazines. [, ]
- Diels-Alder Reactions: The reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester with silylalkynes provides access to 4-alkyl-5-(trimethylsilyl)-3,6-pyridazinedicarboxylic acid dimethyl esters. [] This approach highlights the use of silyl groups for further functionalization.
ANone: A combination of spectroscopic techniques is typically used:
- NMR Spectroscopy: Proton and carbon NMR provide valuable information about the arrangement of atoms within the molecule. [, , , ] For instance, in studying benzofuro[2,3-d]pyridazones, the Nuclear Overhauser Effect (NOE) observed in NMR spectra helped determine the position of substituents. []
- IR Spectroscopy: This method aids in identifying functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- Mass Spectrometry: This technique offers insights into the molecular weight and fragmentation patterns, providing crucial structural information. [, , ]
A: Yes, single-crystal X-ray analysis confirmed the molecular structure of specific pyridazine derivatives. For instance, the structure of a 5,6-fused ring pyridazine, synthesized from a fulvene precursor, was validated using this technique. []
ANone: The electronic nature and position of substituents significantly affect the pyridazine ring's reactivity towards electrophilic and nucleophilic substitutions.
A: Selective metalation using reagents like TMPMgCl·LiCl allows for regioselective functionalization. Subsequent cross-coupling reactions with arylzinc halides can introduce desired substituents at specific positions of the pyridazine ring. [] This approach offers a powerful tool to build complex pyridazine derivatives.
ANone: Pyridazines have shown promise in various fields, including:
- Medicinal Chemistry: Pyridazine derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. They have been explored as potential anticancer, antifungal, and antimicrobial agents. [, , , , ] For instance, some pyridazine derivatives demonstrated antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (Hep3B) cells. []
- Crop Protection: Certain pyridazine derivatives have found applications as herbicides, fungicides, and insecticides in agriculture. [] Their effectiveness in controlling various pests and diseases makes them valuable tools in crop protection strategies.
- Materials Science: The incorporation of pyridazine rings into polymers can enhance their thermal stability and mechanical properties. [] For example, aromatic poly(ether ketone pyridazine)s, synthesized via nucleophilic substitution reactions, showed promising properties for potential applications in electronic devices. []
ANone: SAR studies are crucial in understanding how different substituents and structural variations influence the biological activity of pyridazine derivatives.
- Substituent Effects: Introducing specific groups at different positions on the pyridazine core can drastically alter binding affinities and pharmacological profiles. [, ] For example, in a series of imidazo[1,2-b]pyridazines, the presence and size of substituents at the 2- and 6-positions significantly affected their ability to displace [3H]diazepam from rat brain membranes. []
- Core Modifications: Changing the central pyridazine core to other heterocyclic systems, such as triazolopyridazines or pyrazolopyridazines, can impact binding selectivity and efficacy towards specific biological targets. [] This highlights the versatility of pyridazines as starting points for developing new bioactive compounds.
ANone: Computational approaches play a crucial role in predicting and understanding the properties and behavior of pyridazine derivatives.
- Molecular Modeling: Techniques like density functional theory (DFT) are employed to investigate the electronic structure, geometries, and intermolecular interactions of pyridazines. These calculations provide insights into their reactivity and potential applications. []
- Molecular Dynamics Simulations: This method simulates the movement and interactions of atoms within a molecule, providing information about its conformational flexibility and dynamic behavior. [] These simulations are particularly useful for understanding the interactions of pyridazine derivatives with biological targets.
- Quantitative Structure-Activity Relationship (QSAR) Studies: These computational models correlate molecular structures with their biological activities. This helps identify key structural features responsible for desired activities and guide the design of new compounds with improved potency and selectivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

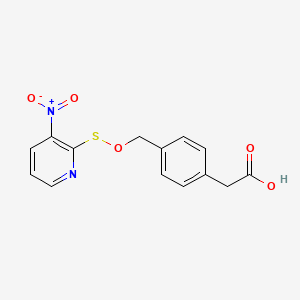
![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
